molecular formula C20H26N2O3S B3503645 1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXY-4-METHYLBENZENESULFONYL)PIPERAZINE

1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXY-4-METHYLBENZENESULFONYL)PIPERAZINE

Cat. No.: B3503645
M. Wt: 374.5 g/mol
InChI Key: FZRPBLZPNKXORA-UHFFFAOYSA-N
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Description

1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXY-4-METHYLBENZENESULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXY-4-METHYLBENZENESULFONYL)PIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylphenylamine and 2-methoxy-4-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation.

    Coupling Reaction: The amine group of 2,3-dimethylphenylamine reacts with the sulfonyl chloride group of 2-methoxy-4-methylbenzenesulfonyl chloride to form the desired piperazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXY-4-METHYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXY-4-METHYLBENZENESULFONYL)PIPERAZINE has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXY-4-METHYLBENZENESULFONYL)PIPERAZINE involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in the body.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXYBENZENESULFONYL)PIPERAZINE
  • 1-(2,3-DIMETHYLPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE

Uniqueness

1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXY-4-METHYLBENZENESULFONYL)PIPERAZINE is unique due to the presence of both methoxy and methyl groups on the benzene ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(2-methoxy-4-methylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-15-8-9-20(19(14-15)25-4)26(23,24)22-12-10-21(11-13-22)18-7-5-6-16(2)17(18)3/h5-9,14H,10-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRPBLZPNKXORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXY-4-METHYLBENZENESULFONYL)PIPERAZINE
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1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXY-4-METHYLBENZENESULFONYL)PIPERAZINE
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1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXY-4-METHYLBENZENESULFONYL)PIPERAZINE
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1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXY-4-METHYLBENZENESULFONYL)PIPERAZINE
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1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXY-4-METHYLBENZENESULFONYL)PIPERAZINE
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1-(2,3-DIMETHYLPHENYL)-4-(2-METHOXY-4-METHYLBENZENESULFONYL)PIPERAZINE

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